molecular formula C12H11BrN4O3 B6074718 4-bromo-N-(4-ethylphenyl)-5-nitro-1H-pyrazole-3-carboxamide

4-bromo-N-(4-ethylphenyl)-5-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B6074718
M. Wt: 339.14 g/mol
InChI Key: GJRACBRUBRWALT-UHFFFAOYSA-N
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Description

4-bromo-N-(4-ethylphenyl)-5-nitro-1H-pyrazole-3-carboxamide is an organic compound with a complex structure that includes a bromine atom, an ethylphenyl group, a nitro group, and a pyrazole ring

Properties

IUPAC Name

4-bromo-N-(4-ethylphenyl)-5-nitro-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O3/c1-2-7-3-5-8(6-4-7)14-12(18)10-9(13)11(16-15-10)17(19)20/h3-6H,2H2,1H3,(H,14,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRACBRUBRWALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NNC(=C2Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-ethylphenyl)-5-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps. One common approach starts with the nitration of a suitable precursor to introduce the nitro group. This is followed by bromination to add the bromine atom. The final steps involve the formation of the pyrazole ring and the attachment of the ethylphenyl group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Safety measures are crucial due to the handling of hazardous reagents and the need for precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-ethylphenyl)-5-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can lead to various substituted pyrazole derivatives .

Scientific Research Applications

4-bromo-N-(4-ethylphenyl)-5-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-ethylphenyl)-5-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom and pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-ethylphenyl)benzamide
  • 4-bromo-N-(4-ethylphenyl)benzenesulfonamide
  • 4-bromo-N-(4-ethylphenyl)aniline

Uniqueness

4-bromo-N-(4-ethylphenyl)-5-nitro-1H-pyrazole-3-carboxamide is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct chemical and biological properties.

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